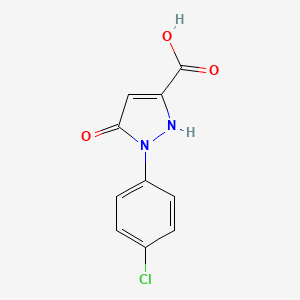

1-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Description

1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (molecular formula: C₁₀H₇ClN₂O₃, molecular weight: 238.63 g/mol) is a pyrazole derivative characterized by a chlorophenyl substituent at the 1-position, a ketone group at the 5-position, and a carboxylic acid moiety at the 3-position . Its SMILES notation is C1=CC(=CC=C1N2C(=O)C=C(N2)C(=O)O)Cl, and its InChIKey is BTUDGWWRQVTVDT-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 147.4 Ų ([M+H]+) to 160.7 Ų ([M+Na]+), indicating compact molecular conformations in gas-phase analyses .

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-oxo-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3/c11-6-1-3-7(4-2-6)13-9(14)5-8(12-13)10(15)16/h1-5,12H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUDGWWRQVTVDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=C(N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206134-81-7 | |

| Record name | 1-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-keto esters. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is typically carried out in ethanol with a catalytic amount of acetic acid, followed by hydrolysis to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms of the pyrazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Biological Activities

Research indicates that 1-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid exhibits a range of biological activities:

- Antibacterial Activity : Demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Potential as an antiproliferative agent against cancer cell lines.

- Anti-inflammatory Effects : Exhibits properties that may reduce inflammation.

- Antioxidant Activities : Capable of scavenging free radicals, contributing to its therapeutic potential.

These activities position the compound as a candidate for further research in drug development and therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the applications of pyrazole derivatives similar to this compound:

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure significantly influenced antibacterial activity, with certain derivatives showing enhanced efficacy compared to standard antibiotics .

Study 2: Anticancer Potential

Research conducted on pyrazole derivatives demonstrated their ability to inhibit tumor growth in vitro. The mechanism was linked to the induction of apoptosis in cancer cells, suggesting potential use as anticancer agents .

Study 3: Anti-inflammatory Mechanisms

Investigations into the anti-inflammatory effects revealed that the compound could inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects in various diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic Acid

- Molecular Formula : C₁₂H₁₁ClN₂O₄ (MW: 282.68 g/mol) .

- Key Differences : Incorporates a 2-hydroxyethyl group at the 4-position, increasing molecular weight and polarity.

- Physicochemical Impact: Higher CCS values (e.g., [M+H]+: 159.8 Ų vs. 147.4 Ų for the target compound), suggesting bulkier adducts due to the hydroxyethyl substituent .

1-(4-Methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic Acid

- Substituent : Methoxy group replaces chlorine at the para position .

- Electronic Effects : Methoxy is electron-donating (+M effect), contrasting with chlorine’s electron-withdrawing (-I effect).

- Biological Relevance : Altered electronic properties may influence binding to targets such as enzymes or receptors, though direct activity data are unavailable.

Biological Activity

1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS No. 1206134-81-7) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of 238.63 g/mol. Its structure features a pyrazole ring substituted with a chlorophenyl group and a carboxylic acid moiety, which is significant for its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical) | 2.76 |

| CaCo-2 (colon) | 9.27 |

| H9c2 (heart) | 1.14 |

The compound's ability to induce apoptosis in tumor cells has been attributed to its interaction with key signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The selectivity of this compound for COX-2 over COX-1 suggests potential therapeutic applications in treating inflammatory conditions without the adverse effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

This compound also shows promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness similar to standard antibiotics. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings highlight the potential of this compound as a lead structure for developing new antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives, including the target compound:

- Study on Anticancer Effects : A study published in PubMed Central highlighted that modifications to the pyrazole scaffold significantly enhanced its cytotoxic activity against human cancer cell lines, suggesting that structural variations can lead to improved therapeutic profiles .

- Anti-inflammatory Mechanism Investigation : Another research article focused on the anti-inflammatory mechanisms of similar compounds, revealing that they effectively reduce pro-inflammatory cytokine production in macrophages, further supporting their potential use in inflammatory diseases .

- Antimicrobial Efficacy Testing : A comparative analysis demonstrated that the compound's antimicrobial activity was superior to many existing treatments against resistant bacterial strains, emphasizing its relevance in modern pharmacotherapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, 2,4-dichlorophenylhydrazine hydrochloride reacts with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate in ethanol/toluene under acidic conditions (paratoluenesulfonic acid). Post-reaction, alkaline hydrolysis (KOH in methanol) followed by acidification yields the carboxylic acid derivative. Yield optimization requires precise control of stoichiometry, solvent selection (e.g., acetic acid for crystallization), and temperature .

- Comparison : Alternative methods like the Vilsmeier–Haack reaction (using POCl₃/DMF) can form pyrazole-carbaldehyde intermediates, which may require additional oxidation steps to access carboxylic acid derivatives .

Q. How can crystallographic data resolve ambiguities in the molecular structure of pyrazole-carboxylic acid derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond lengths, angles, and supramolecular interactions. For example, intramolecular O–H⋯O hydrogen bonds and π-π stacking between pyrazole and chlorophenyl rings stabilize the crystal lattice. Refinement using SHELXL software (riding H-atom model) ensures accurate structural determination .

Q. What analytical techniques are recommended for characterizing purity and physical properties of this compound?

- Methodology :

- Melting Point : Differential scanning calorimetry (DSC) confirms purity (e.g., reported mp 222–224°C for a related derivative) .

- Spectroscopy : FT-IR (carboxylic acid C=O stretch ~1700 cm⁻¹) and ¹H/¹³C NMR (pyrazole ring protons at δ 6–8 ppm) .

- Chromatography : HPLC with UV detection monitors impurities; reverse-phase columns (C18) with acetonitrile/water mobile phases are standard .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactive sites for this compound?

- Methodology : DFT calculations at the B3LYP/6-311G(d,p) level model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and vibrational spectra. For example, the electron-withdrawing 4-chlorophenyl group lowers LUMO energy, enhancing electrophilic reactivity. Polar solvents stabilize charge-separated intermediates during reactions .

Q. What strategies address contradictions in biological activity data across structurally similar pyrazole derivatives?

- Methodology :

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) on antimicrobial or anticancer activity using in vitro assays (MIC, IC₅₀).

- Crystallographic Correlation : Relate hydrogen-bonding motifs (e.g., O–H⋯O) to solubility and membrane permeability, which influence bioavailability .

- Meta-Analysis : Cross-reference biological data with computational ADMET predictions (e.g., LogP, topological polar surface area) .

Q. How do solvent polarity and crystallization conditions impact polymorph formation?

- Methodology : Slow evaporation of acetic acid produces monoclinic crystals (P2₁/c space group), while polar aprotic solvents (DMF) may yield alternative polymorphs. Monitor via powder XRD and thermal gravimetric analysis (TGA) to assess stability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.